1-Carbamoylcyclopentane-1-carboxylic acid

Organic Synthesis Building Block Chemistry Quaternary Carbon

For chemists designing constrained peptidomimetics, the lack of a scaffold bearing both a free carboxylic acid and a primary carbamoyl on a quaternary center leads to complex protecting group schemes. 1-Carbamoylcyclopentanecarboxylic acid (CAS 137307-52-9) eliminates this issue with orthogonal reactivity: the acid can be esterified without touching the carbamoyl, enabling streamlined syntheses. - 97% purity reduces side products. - Consistent mp 165-170°C ensures fast identity checks. - Available for immediate dispatch.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 137307-52-9
Cat. No. B135998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Carbamoylcyclopentane-1-carboxylic acid
CAS137307-52-9
SynonymsCyclopentanecarboxylic acid, 1-(aminocarbonyl)- (9CI)
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C(=O)N)C(=O)O
InChIInChI=1S/C7H11NO3/c8-5(9)7(6(10)11)3-1-2-4-7/h1-4H2,(H2,8,9)(H,10,11)
InChIKeyLYNLJRWPCQRLBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Carbamoylcyclopentane-1-carboxylic Acid: Specifications & Procurement


1-Carbamoylcyclopentane-1-carboxylic acid (CAS 137307-52-9), also designated as 1-(aminocarbonyl)cyclopentanecarboxylic acid, is a synthetic cyclopentane derivative bearing both a carbamoyl group and a carboxylic acid on the same quaternary carbon (C1) of a cyclopentane ring . Its molecular formula is C₇H₁₁NO₃, with a molecular weight of 157.17 g/mol . Suppliers report melting points in the range of 165–170 °C and purity specifications typically at 95% or 97% [1]. This compound is commercially available from multiple vendors as a specialty organic building block for research and synthesis applications .

1-Carbamoylcyclopentane-1-carboxylic Acid: Why Generic Substitution Fails


Substituting 1-carbamoylcyclopentane-1-carboxylic acid with a structurally similar analog—such as cycloleucine (1-aminocyclopentane-1-carboxylic acid, CAS 52-52-8), 2-carbamoylcyclopentanecarboxylic acid (CAS 98431-87-9), or 1-methylcyclopentane-1-carboxamide (CAS 69352-91-6)—alters fundamental chemical properties and biological function. The presence of a quaternary carbon bearing both a carboxylic acid and a primary carbamoyl group yields a distinct hydrogen-bonding topology and reactivity profile that cannot be replicated by analogs lacking either the acid functionality, the amide group, or the geminal substitution pattern [1]. In addition, substitution of the carbamoyl nitrogen for an amine (as in cycloleucine) changes the compound from a non-proteinogenic α,α-disubstituted amino acid analog to a diamide-like building block with different metabolic and synthetic utility [2]. For procurement decisions where precise physicochemical, purity, or reactivity parameters are critical, generic substitution introduces uncontrolled variability in synthetic outcomes and assay reproducibility.

1-Carbamoylcyclopentane-1-carboxylic Acid: Evidence vs. Analogs


Geminal Carbamoyl-Carboxylic Architecture vs. Amino Acid Analogs

1-Carbamoylcyclopentane-1-carboxylic acid possesses a geminal (C1-quaternary) substitution pattern with both a primary carbamoyl (-CONH₂) group and a free carboxylic acid (-COOH) on the same cyclopentane carbon atom . In contrast, cycloleucine (1-aminocyclopentane-1-carboxylic acid) bears a primary amine (-NH₂) rather than a carbamoyl group, while 1-methylcyclopentane-1-carboxamide lacks the carboxylic acid entirely [1][2]. This structural distinction fundamentally alters the compound's hydrogen-bond donor/acceptor capacity, acidity, and available synthetic handles. The target compound offers two distinct sites for orthogonal derivatization (carboxylic acid esterification/amidation and carbamoyl N-functionalization) without requiring protecting group manipulation of an amine . Such orthogonal reactivity cannot be achieved with cycloleucine, where the amine and carboxylic acid are the sole functional handles, nor with mono-functional analogs like 1-methylcyclopentane-1-carboxamide.

Organic Synthesis Building Block Chemistry Quaternary Carbon

Cycloleucine Bioactivity vs. Carbamoyl Analog

The closest structural analog with well-documented biological activity is cycloleucine (1-aminocyclopentane-1-carboxylic acid, CAS 52-52-8), which differs from the target compound only by substitution of an amine for the carbamoyl group [1]. Cycloleucine acts as a competitive inhibitor of the glycine modulatory site on NMDA receptors, and it exhibits cytostatic, immunosuppressive, and antineoplastic activities with an oral LD₅₀ of 309 mg/kg in mice and 290 mg/kg in rats [1]. It is not metabolized in vivo and is actively concentrated by tumor tissues, leading to its investigation as a ¹¹C-labeled PET tracer (¹¹C-ACPC) for tumor imaging, where clinical studies in 28 patients demonstrated tumor accumulation parallel to ¹³N-ammonia [2][3]. The target compound, bearing a carbamoyl group in place of the amine, may exhibit altered membrane permeability (due to reduced basicity), modified hydrogen-bonding interactions with biological targets, and distinct metabolic stability [4]. While no direct head-to-head pharmacological data exist for the target compound, the extensive biological characterization of cycloleucine establishes a strong class-level precedent for cyclopentane-based α,α-disubstituted analogs as bioactive scaffolds.

Medicinal Chemistry Amino Acid Antagonist NMDA Receptor

Supplier Purity Specification Comparison

Among commercial suppliers of 1-carbamoylcyclopentane-1-carboxylic acid, purity specifications vary. Fluorochem Ltd. (Product Code F750463) specifies a minimum purity of 97% . In contrast, VWR International and Apollo Scientific Ltd. both specify a minimum purity of 95% for the same compound [1]. This 2% absolute purity difference, while modest, may be material for applications requiring precise stoichiometric control, such as medicinal chemistry SAR campaigns, polymer synthesis with strict end-group fidelity, or analytical standard preparation. The higher purity specification from Fluorochem reduces the potential for unidentified impurities that could interfere with sensitive catalytic reactions or biological assays.

Procurement Quality Control Purity Specification

Melting Point for Identity Verification

1-Carbamoylcyclopentane-1-carboxylic acid has a reported melting point range of 165–170 °C according to supplier specifications from Apollo Scientific and VWR International [1]. This experimentally verified physical constant serves as a rapid, low-cost identity confirmation test upon receipt of material. In comparison, the ethyl ester derivative (ethyl 1-carbamoylcyclopentane-1-carboxylate, CAS 302555-19-7) lacks a reported melting point in available supplier datasheets, and the 2-carbamoyl positional isomer (2-carbamoylcyclopentanecarboxylic acid, CAS 98431-87-9) similarly lacks publicly available melting point data . The availability of a well-defined melting point for the target compound reduces ambiguity in incoming quality control and enables users to verify material identity prior to committing to costly synthetic sequences.

Quality Control Identity Confirmation Procurement

Positional Isomer: 1- vs. 2-Carbamoyl Substitution

1-Carbamoylcyclopentane-1-carboxylic acid bears both functional groups on the same quaternary carbon (C1), creating a geminally substituted α,α-disubstituted framework . The regioisomeric 2-carbamoylcyclopentanecarboxylic acid (CAS 98431-87-9) places the carbamoyl group on C2 while the carboxylic acid may occupy C1 or C2, resulting in a vicinal or 1,2-substitution pattern that eliminates the quaternary center and alters ring conformational preferences . The geminal substitution in the target compound restricts conformational mobility at C1 and creates a unique steric environment that influences both intermolecular interactions and intramolecular hydrogen bonding. This distinction is particularly relevant for applications where conformational constraint is a design element, such as in peptidomimetic scaffolds or constrained pharmacophores.

Regioisomer Structure-Activity Relationship Synthetic Intermediate

Ethyl Ester vs. Free Acid: Synthetic Optionality

The ethyl ester derivative of the target compound, ethyl 1-carbamoylcyclopentane-1-carboxylate (CAS 302555-19-7), is commercially available as a distinct catalog item . This provides synthetic chemists with a pre-protected form of the carboxylic acid, eliminating the need for in-house esterification and purification prior to reactions where the free acid would be incompatible (e.g., nucleophilic additions, organometallic couplings). The free acid form (target compound) has a predicted LogP of 0.3–0.39 and topological polar surface area (TPSA) of 80.4 Ų, whereas the ethyl ester derivative has a predicted LogP of ~1.0–1.3 and TPSA of 69.4 Ų, reflecting increased lipophilicity and altered hydrogen-bonding capacity [1]. The free acid offers higher aqueous solubility for reactions in polar media; the ester offers improved organic phase partitioning for extraction and chromatographic purification. Procurement of the free acid provides maximum downstream flexibility, as esterification can be performed on-demand, whereas procurement of the ester commits the user to that specific protected form.

Synthetic Intermediate Ester Derivative Carboxylic Acid Protection

1-Carbamoylcyclopentane-1-carboxylic Acid: Research & Procurement Scenarios


NMDA Modulator and Amino Acid Antagonist Scaffold

Researchers developing novel NMDA receptor modulators or amino acid transporter substrates should consider 1-carbamoylcyclopentane-1-carboxylic acid as a scaffold distinct from cycloleucine. The carbamoyl group replaces the amine of cycloleucine, which is a known NMDA glycine-site antagonist with documented antineoplastic and cytostatic activity . This substitution alters hydrogen-bonding capacity and may confer different blood-brain barrier permeability, metabolic stability, and off-target profiles. The geminal quaternary substitution pattern mimics the α,α-disubstitution of cycloleucine while offering a distinct pharmacophore for SAR exploration [1].

Orthogonal Dual-Handle Building Block for Multi-Step Synthesis

Synthetic chemists executing multi-step sequences that require orthogonal functional group manipulation should procure this compound. The presence of both a free carboxylic acid and a primary carbamoyl group on the same quaternary carbon enables sequential derivatization (e.g., esterification of the acid followed by N-functionalization of the carbamoyl group) without cross-reactivity or protecting group strategies . This orthogonal reactivity is unavailable from analogs such as cycloleucine (amine/acid only) or 1-methylcyclopentane-1-carboxamide (amide only) [1][2]. The higher purity specification (97%) from select suppliers further reduces impurity-related complications in sensitive transformations .

Melting Point Identity Verification in QC

Laboratories with robust quality management systems benefit from the compound's well-characterized melting point of 165–170 °C, reported consistently across multiple suppliers [1]. This physical constant provides a rapid, low-cost identity confirmation test upon material receipt—an advantage over analogs and derivatives (e.g., ethyl ester or 2-carbamoyl isomer) that lack published melting point data [2]. Procurement of this compound supports compliance with incoming material verification protocols without requiring advanced analytical instrumentation.

Constrained Pharmacophore Design via Geminal Substitution

Investigators designing conformationally constrained peptidomimetics or small-molecule probes requiring restricted backbone flexibility should evaluate 1-carbamoylcyclopentane-1-carboxylic acid. The geminal substitution at C1 creates a quaternary center that limits rotational freedom and enforces a specific spatial orientation of the carbamoyl and carboxyl groups . In contrast, the 2-carbamoyl regioisomer (CAS 98431-87-9) adopts a 1,2-disubstitution pattern with greater conformational flexibility due to the absence of a quaternary center at the substitution site [1]. This structural constraint may enhance target binding affinity by reducing the entropic penalty associated with ligand preorganization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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